CP-331684

Description

Historical Trajectory and Discovery Context of CP-331684

This compound has been identified in the context of research into beta-3 adrenergic receptor agonists. These agonists have been explored for their potential therapeutic applications, particularly in the treatment of conditions such as obesity nih.govpsu.edu. This compound is described as a selective and potent beta-3 adrenergic receptor agonist featuring a pyridyl-ethanolamine core structure psu.edu. Its presence in patent literature, with associated documents dating back to the early 2000s, suggests its development and investigation by pharmaceutical companies like Pfizer nih.govnih.gov. While the precise details of its initial discovery and the full historical trajectory are extensively documented within proprietary research and patent filings, its emergence is linked to broader efforts in identifying compounds targeting adrenergic receptors for therapeutic benefit.

Strategic Importance in Pharmaceutical Science and Chemical Probes

In pharmaceutical science, understanding the behavior of potential drug compounds within biological systems is critical. This includes their absorption, distribution, metabolism, and excretion (ADME) characteristics. This compound has been strategically utilized in studies aimed at elucidating such properties, particularly concerning gastrointestinal absorption in the context of developing controlled release formulations nih.govresearchgate.netresearchgate.netresearchgate.net.

Studies involving this compound have employed techniques such as gastrointestinal intubation to assess regional absorption in both animal models (dogs) and humans nih.govresearchgate.netresearchgate.netresearchgate.net. These investigations are vital for predicting the in vivo performance of oral dosage forms and for informing the design of controlled release drug delivery systems nih.govresearchgate.net. This compound has been classified within the Biopharmaceutics Classification System (BCS) as a compound with high solubility and low permeability nih.govresearchgate.net. This classification provides insight into its expected absorption characteristics, suggesting that its absorption is likely limited by its permeability across biological membranes rather than its dissolution rate nih.govresearchgate.net.

The use of compounds like this compound in such studies exemplifies the role of chemical compounds as probes to investigate physiological processes relevant to drug development. By studying the absorption profile of a compound with known properties like this compound, researchers can gain valuable data to validate predictive models and optimize formulation strategies for other drug candidates nih.govresearchgate.net. Chemical probes, in general, are crucial for validating new molecular targets and understanding the relationship between a target and a particular phenotype, thereby reducing technical and biological risks in the drug discovery process thermofisher.krnih.gov.

Based on research findings, this compound exhibited specific absorption characteristics in gastrointestinal intubation studies. For instance, in studies administering this compound to the ascending colon in humans, the relative bioavailability was found to be significantly less than after oral administration nih.gov. The average relative bioavailability in the ascending colon was reported as 27 ± 17% nih.gov. This data highlights the importance of understanding regional differences in absorption for compounds with specific permeability limitations, reinforcing the value of using compounds like this compound as probes in such investigations.

| Compound | BCS Classification | Relative Bioavailability (Ascending Colon, Human) |

| This compound | High Solubility/Low Permeability (Class 3) nih.govresearchgate.net | 27 ± 17% (vs. oral administration) nih.gov |

Current Research Landscape and Unexplored Avenues for this compound

While this compound played a role in past pharmaceutical studies, particularly those related to controlled release formulations and gastrointestinal absorption, the current publicly available research landscape does not indicate widespread ongoing investigation focused specifically on this compound as a primary subject of novel chemical biology research or drug development. The PubChem entry for this compound is noted as a legacy record, no longer maintained by the data contributor, which might suggest a shift in research focus since its initial deposition nih.gov.

However, the properties and the knowledge gained from studying this compound, such as its selective beta-3 adrenergic receptor agonism and its BCS class 3 characteristics, remain relevant in chemical biology and pharmaceutical science. Compounds with similar properties can serve as valuable tools to further explore the physiological roles of beta-3 adrenergic receptors and to investigate strategies for enhancing the absorption of low-permeability compounds.

Unexplored avenues for research involving compounds like this compound could include:

Utilizing its selective beta-3 agonism to investigate downstream signaling pathways and cellular responses mediated by this receptor in various tissue types using modern chemical biology techniques.

Employing this compound or structurally related probes to study the mechanisms governing intestinal permeability for BCS class 3 compounds at a molecular level.

Investigating potential novel applications for selective beta-3 adrenergic receptor agonists beyond their traditional indications, potentially in areas where targeted activation of this receptor could offer therapeutic benefits.

Although this compound itself may not be at the forefront of current chemical biology research, the insights derived from studies involving this compound contribute to the broader understanding of drug-biological system interactions and the strategic use of chemical probes in pharmaceutical research. The principles and methodologies applied in studying this compound continue to be relevant for the characterization of new chemical entities with similar properties.

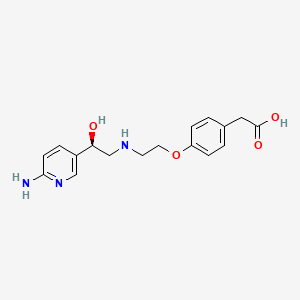

Structure

2D Structure

3D Structure

Properties

CAS No. |

207922-70-1 |

|---|---|

Molecular Formula |

C17H21N3O4 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

2-[4-[2-[[(2R)-2-(6-aminopyridin-3-yl)-2-hydroxyethyl]amino]ethoxy]phenyl]acetic acid |

InChI |

InChI=1S/C17H21N3O4/c18-16-6-3-13(10-20-16)15(21)11-19-7-8-24-14-4-1-12(2-5-14)9-17(22)23/h1-6,10,15,19,21H,7-9,11H2,(H2,18,20)(H,22,23)/t15-/m0/s1 |

InChI Key |

GZJZZQHTBTUBEL-HNNXBMFYSA-N |

SMILES |

C1=CC(=CC=C1CC(=O)O)OCCNCC(C2=CN=C(C=C2)N)O |

Isomeric SMILES |

C1=CC(=CC=C1CC(=O)O)OCCNC[C@@H](C2=CN=C(C=C2)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OCCNCC(C2=CN=C(C=C2)N)O |

Appearance |

Solid powder |

Other CAS No. |

207922-70-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP-331684; CP331684; CP 331684; UNII-9EY0MGZ7F8. |

Origin of Product |

United States |

Mechanistic Elucidation of Cp 331684 S Biological Actions

Agonistic Modulations of Adrenergic Receptors

CP-331684 has been identified as an agonist targeting adrenergic receptors, with a notable focus on the beta3 subtype. psu.edu

Beta3-Adrenergic Receptor Binding Affinity and Efficacy

This compound is characterized as a selective and potent agonist of the beta3-adrenergic receptor (β3-AR). psu.edu Agonist activity involves both the ability of a ligand to bind to a receptor (affinity) and its capacity to induce a response upon binding (efficacy). nih.gov While specific quantitative data on the binding affinity (e.g., Ki or Kd values) and efficacy (e.g., EC50 or intrinsic efficacy) of this compound at the β3-AR across different species or experimental conditions are not extensively detailed in the provided snippets, its classification as a potent agonist suggests a favorable binding interaction and a significant capacity to activate the receptor. psu.edu The β3-AR is known to be involved in various physiological processes, including the regulation of lipolysis and thermogenesis. idrblab.net

Receptor Subtype Selectivity Profiling

This compound is reported to be a selective β3-adrenergic receptor agonist. psu.edu Selectivity is a crucial aspect of pharmacological profiles, indicating a compound's preferential binding and activation of one receptor subtype over others within the same family (e.g., β1- and β2-adrenergic receptors). This selectivity minimizes off-target effects and contributes to a more specific biological outcome. The development of selective agonists like this compound has been a focus in research aiming to target specific physiological pathways mediated by individual adrenergic receptor subtypes. psu.edu

Intracellular Signal Transduction Pathways Regulated by this compound

The agonistic action of this compound at adrenergic receptors triggers intracellular signaling cascades that mediate its biological effects.

G-Protein Coupling and Adenylate Cyclase Activation

Adrenergic receptors, including the β3-AR, are G protein-coupled receptors (GPCRs). idrblab.netrjme.ro Upon agonist binding, GPCRs undergo conformational changes that facilitate coupling with heterotrimeric G proteins. nih.gov Activation of β-adrenergic receptors typically leads to the activation of stimulatory G proteins (Gs), which in turn activate adenylyl cyclase (also known as adenylate cyclase). idrblab.netebi.ac.ukyeastgenome.orgjax.org Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). ebi.ac.ukyeastgenome.orgjax.org An increase in intracellular cAMP levels is a key second messenger event in this pathway. ebi.ac.ukyeastgenome.orgjax.org Therefore, this compound, as a β3-AR agonist, is expected to signal through Gs protein coupling and subsequent activation of adenylyl cyclase, leading to elevated intracellular cAMP concentrations. idrblab.net

Downstream Mediators and Cellular Responses (e.g., proliferation, differentiation)

The increase in intracellular cAMP levels resulting from adenylyl cyclase activation by this compound initiates a cascade of downstream events. A primary downstream mediator of cAMP is protein kinase A (PKA), which is activated by binding of cAMP. Activated PKA then phosphorylates various target proteins, altering their activity and leading to diverse cellular responses. While the provided information does not specifically detail the exact downstream mediators and cellular responses directly linked to this compound, activation of β-adrenergic receptors and the subsequent cAMP/PKA pathway are broadly known to influence cellular processes such as metabolism, gene expression, and potentially cellular growth and differentiation depending on the cell type and context. mdpi.complos.orgau.dkmdpi.com Research on other signaling pathways indicates that cellular responses like proliferation and differentiation are complex processes regulated by multiple signaling networks and external cues. mdpi.complos.orgau.dknih.gov

Interplay with Diverse Signaling Networks (e.g., Calcium signaling pathway, cGMP-PKG signaling pathway, Neuroactive ligand-receptor interaction, Endocytosis, Salivary secretion)

While the primary signaling pathway for β3-AR agonists involves Gs protein and adenylyl cyclase, GPCR signaling can exhibit complexity and interact with other intracellular networks. The provided information mentions several signaling pathways and processes that are relevant in broader cellular contexts and GPCR function, including Calcium signaling pathway, cGMP-PKG signaling pathway, Neuroactive ligand-receptor interaction, Endocytosis, and Salivary secretion. uni.luidrblab.net

Calcium signaling pathway: Intracellular calcium is a crucial second messenger involved in numerous cellular functions. nih.gov While β-adrenergic receptors primarily couple to Gs, some GPCRs can also influence calcium signaling, for instance, through Gq coupling and activation of phospholipase C. The interplay between cAMP and calcium signaling is well-established in various cell types, where they can modulate each other's effects. nih.gov

cGMP-PKG signaling pathway: The cyclic GMP (cGMP) pathway, mediated by protein kinase G (PKG), is another important signaling route involved in diverse physiological processes, including smooth muscle relaxation and neuronal function. nih.gov While distinct from the cAMP pathway, crosstalk between cAMP and cGMP signaling has been observed.

Neuroactive ligand-receptor interaction: This broad category encompasses the binding of neurotransmitters and other neuroactive ligands to their receptors, many of which are GPCRs. idrblab.net The interaction of this compound with adrenergic receptors falls under this category.

Endocytosis: GPCRs undergo endocytosis, a process of internalization into the cell, which is involved in receptor desensitization, signaling, and trafficking. oup.com This process can be regulated by agonist binding and phosphorylation of the receptor.

Salivary secretion: Salivary secretion is a physiological process regulated by neurotransmitters acting on GPCRs in salivary gland cells, involving calcium signaling and ion flux. nih.gov While this compound's primary target is the β3-AR, which is not typically the dominant receptor regulating salivary secretion, the inclusion of this pathway suggests potential indirect interactions or broader pharmacological considerations.

Although these pathways are listed in relation to this compound in one source, the precise mechanisms and extent of this compound's direct or indirect interplay with each of these specific networks are not detailed within the provided search results. Further research would be required to fully elucidate the intricate connections between this compound's action at the β3-AR and these diverse signaling pathways and cellular processes.

Molecular Recognition and Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure influence its biological activity wikipedia.orgcollaborativedrug.com. For this compound, SAR has been crucial in identifying key structural features responsible for its selective and potent agonistic activity at the β3-adrenergic receptor patsnap.com.

Contribution of Pyridyl-Ethanolamine Core to Agonistic Activity

This compound possesses a pyridyl-ethanolamine core skeleton psu.edu. The ethanolamine (B43304) moiety (a β-hydroxyethylamine structure) is a common feature found in many adrenergic agonists, mimicking the structure of endogenous catecholamines like norepinephrine. The pyridyl group, a nitrogen-containing aromatic ring, is attached to this core.

Research indicates that the pyridyl-ethanolamine core is a critical determinant of this compound's agonistic activity at the β3-adrenergic receptor psu.edu. This core structure likely facilitates productive binding interactions with the receptor binding site, enabling the conformational changes necessary for receptor activation. The specific arrangement and substitution pattern on the pyridyl ring and the ethanolamine chain contribute to the compound's affinity and efficacy at the β3-adrenergic receptor, as well as its selectivity over other adrenergic receptor subtypes (β1 and β2) psu.eduknu.edu.af.

Comparison with other β3-adrenergic receptor agonists, such as BRL37344 with an arylethanolamine substructure, highlights the significance of the core structure in dictating receptor selectivity and activity psu.edu. While BRL37344 features a different aromatic system, the shared ethanolamine component underscores its importance for adrenergic activity. The introduction of the pyridyl group in this compound, as opposed to the aryl group in compounds like BRL37344, contributes to the specific binding profile and potency observed for this compound at the β3-adrenergic receptor psu.edu.

Rational Design and Structural Optimization Studies

Rational design and structural optimization studies for compounds like this compound aim to enhance desired pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles, while minimizing undesirable effects patsnap.comcaeassistant.comamedeo.com. These studies involve systematic modifications to the lead compound's structure and evaluating the impact of these changes on biological activity through SAR analysis wikipedia.orgcollaborativedrug.com.

For this compound and related β3-adrenergic receptor agonists, structural optimization efforts have focused on various parts of the molecule beyond the core, such as the acetic acid moiety and the ether linkage psu.edu. For instance, in related compounds like BRL37344, the carboxylate moiety was found to be essential for increasing functional selectivity for β3 over β1 or β2 adrenoceptors psu.edu. While the specific details of all optimization studies for this compound may not be publicly available, the general approach involves:

Modifying peripheral groups: Altering substituents on the pyridyl ring or the phenylacetic acid portion to probe interactions with the receptor binding site and improve potency or selectivity.

Varying linker regions: Modifying the length, flexibility, or chemical nature of the linker connecting the core to other parts of the molecule to optimize the compound's orientation and fit within the receptor.

Stereochemical considerations: Investigating the activity of different stereoisomers, as the stereochemistry of the ethanolamine core, particularly the hydroxyl-bearing carbon, is often critical for productive receptor binding and activation psu.edu.

These studies often involve synthesizing a series of analogs with planned structural variations and evaluating their activity in relevant in vitro and in vivo models. The data generated from these studies inform the relationship between specific structural features and biological outcomes, guiding the design of improved compounds wikipedia.orgcollaborativedrug.com. Computational methods and modeling can also play a role in rational design by predicting binding modes and affinities, further focusing synthetic efforts patsnap.com.

Preclinical Investigation and Pharmacological Profiling of Cp 331684

In Vitro Methodologies for Compound Characterization

In vitro studies are crucial for the initial characterization of a compound, providing insights into its interaction with biological targets and its behavior in simulated environments.

Cell-Based Assays for Receptor Activation and Functional Responses

Cell-based assays are widely used in drug discovery to assess the activity of compounds on specific biological targets, such as receptors corning.com. These assays can measure receptor activation and downstream functional responses within a cellular context corning.comfrontiersin.orgresearchgate.net. CP-331684, being a β3-adrenergic receptor agonist, would likely be evaluated using cell-based assays designed to measure the activation of this specific receptor and the resulting cellular responses psu.eduidrblab.netepo.org. Such assays can involve measuring changes in intracellular signaling pathways mediated by G proteins, which are typically coupled to adrenergic receptors researchgate.net. Cell-based protein-protein interaction assays can also be utilized in the characterization process googleapis.com.

Orthogonal Assay Development and Validation

Orthogonal assays are developed to confirm the findings from primary screens and to rule out false positives or compounds acting through non-specific mechanisms evotec.comcreative-biolabs.comresearchdx.com. These assays employ different technologies or assay formats to measure the same biological activity or a related downstream effect creative-biolabs.comresearchdx.com. The development and validation of orthogonal assays are essential for ensuring the reliability and reproducibility of in vitro data evotec.comresearchdx.comnih.govbataviabiosciences.com. For this compound, orthogonal assays would help confirm its specific agonistic activity at the β3-adrenergic receptor and differentiate it from compounds that might interfere with assay readouts or exert cytotoxic effects evotec.com.

Dissolution and Release Kinetics Assessments in Simulated Biological Media

Assessing the dissolution and release kinetics of a compound in simulated biological media is vital for predicting its in vivo absorption and bioavailability, particularly for orally administered drugs fda.govnih.govsaspublishers.com. Simulated biological media, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), mimic the pH and composition of different parts of the gastrointestinal tract fda.govturkjps.org. Studies evaluating this compound would involve measuring how the compound dissolves and is released from its formulation over time in these media. This helps understand the rate and extent to which the compound becomes available for absorption nih.govsaspublishers.com. Factors like pH, ionic strength, and the presence of surfactants in the media can influence dissolution and release fda.govturkjps.org. Mathematical models are often employed to describe and analyze drug release kinetics from various delivery systems nih.govsaspublishers.commdpi.com.

In Vivo Models for Absorption and Systemic Evaluation

In vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) of a compound within a living organism and to assess its systemic effects nih.gov.

Canine Models for Colonic Permeability and Absorption

Canine models have been utilized in the preclinical evaluation of regional intestinal absorption, including the colon, and in the development of modified-release dosage forms researchgate.netnih.govacs.orgresearchgate.netresearchgate.net. The dog colon model has been investigated for its potential to predict human colon permeability and absorption researchgate.netnih.govresearchgate.netresearchgate.net. This compound has been included in studies using canine models to assess colonic absorption researchgate.netnih.govresearchgate.netresearchgate.net. These studies aim to determine the extent to which this compound can be absorbed from the colon, which is particularly relevant for controlled-release formulations designed to release the drug in the lower gastrointestinal tract nih.govnih.govresearchgate.netresearchgate.net.

Gastrointestinal Intubation Protocols and Regional Absorption Studies

Gastrointestinal intubation protocols in canine models allow for the direct administration of compounds to specific regions of the gastrointestinal tract, such as the colon nih.govresearchgate.netnih.govnih.gov. This technique enables researchers to study regional absorption independently of gastric emptying and small intestinal transit nih.gov. In studies involving this compound, intubation protocols have been used to administer the compound directly into the colon of dogs, often using a flexible endoscope nih.govresearchgate.net. By measuring the concentration of the compound in plasma or serum over time after administration to different regions, researchers can determine the regional permeability and absorption characteristics of this compound nih.govresearchgate.netnih.govnih.gov. These studies contribute to understanding the potential for colonic absorption and inform the development of suitable dosage forms nih.govnih.gov. This compound has been studied alongside other compounds with varying permeability characteristics to validate the canine colon model as a predictor of human colonic absorption researchgate.netnih.govresearchgate.netresearchgate.net.

Predictive Capacity of Animal Models for Human Absorption

Animal models play a significant role in the preclinical assessment of drug absorption, aiming to predict how a compound will be absorbed in humans. The utility of these models lies in their ability to provide insights into the complex process of drug transport across biological membranes within a living system. However, the predictive capacity of animal models for human absorption can vary depending on the species and the specific characteristics of the drug.

Research indicates that while animal models are valuable tools, interspecies differences in physiology, such as variations in gastrointestinal tract anatomy, pH, enzyme activity, and transporter expression, can influence the accuracy of predictions for human absorption. For instance, studies comparing drug absorption in different species have shown that correlations between animal and human data are not always perfect. A study investigating a rabbit model for sublingual drug delivery found that while relative bioavailabilities for some compounds were similar to humans, others showed significant discrepancies nih.gov.

Despite these differences, certain animal models, when used judiciously and with an understanding of their limitations, can provide useful preliminary data on absorption potential. The goal is often not to achieve exact quantitative prediction but rather to qualitatively assess factors influencing absorption, such as permeability and the impact of formulation or physiological conditions nih.gov.

Rodent Models in Drug Disposition Research (e.g., Rat Single Pass Intestinal Perfusion)

Rodent models, particularly rats, are widely used in drug disposition research due to their accessibility and the availability of established techniques. The rat single pass intestinal perfusion (SPIP) model is a classic and frequently employed in situ technique for studying intestinal drug absorption researchgate.netualberta.ca. This model allows for the direct assessment of drug permeability across a specific segment of the intestine under controlled conditions, providing insights into the rate and extent of absorption from the intestinal lumen researchgate.netualberta.ca.

In the SPIP model, a segment of the rat intestine, such as the jejunum or ileum, is isolated and perfused with a drug solution ualberta.cawjgnet.com. By measuring the disappearance of the drug from the perfusate over time, researchers can calculate the effective permeability coefficient (Peff) ualberta.cawjgnet.com. This coefficient serves as a measure of how easily the drug crosses the intestinal membrane. The SPIP model provides experimental conditions that are considered closer to the in vivo situation compared to in vitro methods researchgate.netualberta.ca.

Studies have utilized the rat SPIP model to classify compounds based on their intestinal permeability researchgate.net. For example, this compound has been included in studies using a dog colon model aimed at predicting human colon permeability, where it was categorized as a Class 3 compound (high solubility, low permeability) researchgate.netresearchgate.netresearchgate.netresearchgate.net. While the rat SPIP model can be a useful screening tool to estimate whether a drug candidate will exhibit low or high permeability, it is important to consider its limitations in directly predicting regional intestinal permeability and absorption in humans researchgate.net.

Data from studies using the rat SPIP model can provide valuable comparative permeability data for different compounds.

Pharmacokinetic and Pharmacodynamic Interrelationships

Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion. Pharmacodynamics (PD) describes what the drug does to the body, focusing on the relationship between drug concentrations at the site of action and the resulting pharmacological effect mhmedical.comresearchgate.net. Understanding the interrelationship between PK and PD is crucial for predicting the time course of drug effects and designing rational dosing regimens researchgate.net.

The PK/PD relationship links the concentration of a drug in a biological fluid, such as plasma, to the magnitude and duration of its pharmacological effect researchgate.net. This relationship can be complex and may involve a temporal dissociation between plasma concentration and the observed effect, particularly for drugs that act at tissue sites or require time to elicit a response researchgate.net.

Various pharmacodynamic models, such as linear, log-linear, Emax, and sigmoid Emax models, are used to describe the relationship between drug concentration at the effect site and the observed response under steady-state conditions researchgate.netslideshare.net. For non-steady-state conditions, more complex integrated PK/PD models may be necessary to account for delays between plasma concentration and effect researchgate.net.

Research in this area aims to establish and evaluate dose-concentration-response relationships, allowing for the prediction of effect-time courses based on drug dosing researchgate.net. While specific detailed PK/PD interrelationships for this compound were not extensively found in the search results, the general principles of PK/PD modeling are applicable to understanding its potential pharmacological effects based on its absorption and disposition characteristics.

Biopharmaceutical Classification and Absorption Dynamics

Classification within the Biopharmaceutics Classification Scheme (BCS Class III)

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability ich.orgpharmacyboardkenya.orggsconlinepress.com. This system is fundamental in predicting the in vivo performance of orally administered drugs, particularly concerning their bioavailability and bioequivalence pharmacyboardkenya.orggsconlinepress.com. The BCS divides drugs into four classes:

Class I: High Solubility, High Permeability

Class II: Low Solubility, High Permeability

Class III: High Solubility, Low Permeability

Class IV: Low Solubility, Low Permeability ich.orgpharmacyboardkenya.orggsconlinepress.com

This compound has been classified as a BCS Class III compound researchgate.netresearchgate.netresearchgate.netresearchgate.net. This classification indicates that this compound exhibits high solubility in aqueous media but has low permeability across the intestinal membrane pharmacyboardkenya.orggsconlinepress.com. For BCS Class III drugs, the rate-limiting step for absorption is typically permeability, despite their rapid dissolution pharmacyboardkenya.org.

The BCS classification has regulatory implications, particularly for the possibility of biowaivers, which can reduce the need for in vivo bioequivalence studies ich.orggsconlinepress.com. For BCS Class III drugs, biowaivers may be applicable under specific conditions, often requiring very rapid in vitro dissolution characteristics for both the test and reference products fda.gov.

Factors Influencing Relative Bioavailability from the Colon

The colon presents a different environment for drug absorption compared to the small intestine. Factors such as lower fluid volume, higher viscosity due to increased solid content, greater bacterial activity, and less surface area can significantly impact colonic absorption researchgate.netmdpi.com. For drugs intended for colonic delivery or those with extended-release formulations reaching the colon, sufficient absorption from this segment is necessary for systemic exposure researchgate.net.

For BCS Class III drugs like this compound, which have high solubility but low permeability, absorption from the colon can be limited pharmacyboardkenya.orgmdpi.com. The low permeability means that even with adequate solubility in the reduced colonic fluid volume, the drug may not efficiently cross the intestinal barrier mdpi.com.

Studies investigating colonic absorption in animal models, such as the dog colon model, have included this compound to assess its relative bioavailability from this site researchgate.netresearchgate.net. Research suggests that for BCS Class III compounds, factors beyond simple permeation, potentially including the formulation vehicle, can influence colonic absorption mdpi.com. Strategies to enhance colonic absorption for low-permeability drugs might involve the use of permeability enhancers or modifications to the drug's chemical structure, such as prodrug approaches, to improve lipophilicity and reduce ionization at the physiological pH of the colon gsconlinepress.commdpi.com. For instance, a prodrug strategy that increased lipophilicity and blocked ionization of a test drug improved its relative colonic bioavailability in a dog model mdpi.com.

The relative bioavailability from the colon compared to other routes of administration is a key consideration for drugs targeting this region or designed for extended release.

Computer-Aided Pharmacokinetic Simulations

Computer-aided pharmacokinetic simulations are increasingly utilized in drug discovery and development to predict and understand drug behavior in the body slideshare.netresearchgate.net. These simulations employ mathematical models to represent biological processes involved in drug absorption, distribution, metabolism, and excretion (ADME) slideshare.netresearchgate.netchapman.edu.

Various levels of simulation exist, ranging from lumped-parameter compartmental models to more detailed physiologically based pharmacokinetic (PBPK) models slideshare.netnih.gov. PBPK models aim to simulate the body as a system of interacting organs and tissues, using anatomical, physiological, and biochemical parameters to predict drug disposition slideshare.net.

Computer simulations can be used to:

Predict plasma concentration-time profiles under different dosing regimens and physiological conditions chapman.edu.

Evaluate the impact of various factors, such as formulation changes or patient characteristics, on pharmacokinetics chapman.edu.

Support the design of preclinical and clinical studies nih.gov.

Bridge in vitro and in vivo data slideshare.net.

For a compound like this compound, classified as BCS Class III with potential limitations in permeability-limited absorption, computer-aided simulations could be valuable in predicting its absorption profile, particularly from different regions of the gastrointestinal tract, and how various factors might influence its systemic exposure. While specific simulation studies for this compound were not detailed in the search results, the application of these tools is a general practice in modern pharmacokinetic analysis.

Computer simulations provide a powerful tool for integrating data from in vitro and in vivo studies, allowing for a more comprehensive understanding of a drug's pharmacokinetic behavior and aiding in the optimization of drug development strategies.

Exploration of Cp 331684 S Therapeutic Research Modalities

Metabolic Disorder Pathways Targeted by CP-331684

Metabolic disorders involve disruptions to the normal chemical processes within the body that maintain life. wikipedia.org These disorders can include conditions like obesity and diabetes. derby.ac.uksciopen.comnih.govwellcomeconnectingscience.org Research into this compound has investigated its influence on metabolic pathways relevant to these conditions.

Regulation of Adipose Tissue Lipolysis

Adipose tissue lipolysis is a metabolic process involving the breakdown of triglycerides stored in fat cells into fatty acids and glycerol, which are then released into the circulation to be used as energy substrates. nih.govnih.govsochob.clscielo.br This process is crucial for maintaining energy homeostasis. nih.govsochob.cl Lipolysis is regulated by various factors, including hormones like catecholamines and insulin (B600854). nih.govnih.gov The manipulation of lipolysis holds therapeutic potential for metabolic disorders associated with obesity. nih.govnih.gov As a β3-agonist, this compound is expected to influence lipolysis, as β-adrenoceptors, particularly β3-adrenoceptors, are known to modulate this process in adipose tissue. nih.gov Studies have provided evidence for the in vivo involvement of β-adrenoceptors in the physiological control of subcutaneous adipose tissue lipolysis. nih.gov

Induction of Thermogenesis and Energy Expenditure

Thermogenesis is the process of heat production in organisms, contributing to energy expenditure. liberty.edu Increasing energy expenditure is a strategy being examined for weight loss treatment. liberty.edu Nonexercise activity thermogenesis (NEAT), which includes energy expended during daily activities like standing and walking, is a significant component of daily energy expenditure. abom.orgnih.gov These movements can lead to substantial calorie expenditure. abom.org The thermogenesis pathway was initially discovered in hibernating animals and infants. liberty.edu Diet-induced thermogenesis (DIT) is another form of thermogenesis stimulated by food consumption. liberty.edu β-adrenergic receptors are involved in the DIT pathway. liberty.edu As a β3-agonist, this compound's mechanism of action is linked to the stimulation of β-adrenergic receptors, which can lead to increased thermogenesis and energy expenditure. liberty.edu

Preclinical Disease State Investigations

Preclinical research utilizes animal models to understand disease mechanisms and evaluate potential therapies before human trials. nih.govporsolt.com this compound has been investigated in various preclinical models relevant to metabolic and inflammatory diseases.

Research in Obesity Models

Obesity is a complex disorder characterized by excessive body fat, influenced by genetics, environment, and food consumption. porsolt.com Preclinical models, such as obese mouse and rat models, are widely used to study obesity and test potential new therapies. nih.govporsolt.comuzh.ch These models aim to replicate aspects of human obesity and metabolic disorders, including the interplay of genetic predisposition and environmental factors. porsolt.com this compound has been studied in animal models of obesity. nih.gov Diet-induced obesity (DIO) models are commonly used in preclinical research to investigate compounds like this compound for their effects on weight and metabolic parameters. nodthera.com Research findings in preclinical obesity models can provide insights into the potential efficacy of compounds in addressing weight gain and associated metabolic issues. nih.gov

Investigations into Diabetic Complications

Diabetes mellitus is a group of metabolic disorders characterized by hyperglycemia, which can lead to damage in various organs and increase the risk of vascular diseases. nih.gov Diabetic complications can include nephropathy, neuropathy, and retinopathy. google.com Preclinical research, including studies using metabolomics, is exploring the role of various metabolites in the regulation of glucose and lipid metabolism, relevant to diabetes and its complications. nih.gov While the search results mention this compound in the context of diabetes treatment google.compatsnap.com, specific detailed findings regarding this compound's investigations into diabetic complications within the provided search snippets are limited. However, the compound's role as a β3-agonist and its impact on metabolic pathways like lipolysis and thermogenesis suggest a potential indirect relevance to conditions associated with metabolic dysregulation in diabetes.

Studies in Inflammatory Disease Models

Inflammation is a crucial part of the body's immune system, but chronic inflammation can contribute to various disorders, including metabolic diseases. nih.gov Animal models are used to study chronic inflammation and evaluate potential anti-inflammatory therapies. nih.gov While this compound is mentioned in the context of inflammatory diseases google.comepo.org, and some research explores the link between obesity and inflammation nodthera.comnih.gov, detailed findings specifically on this compound studies in inflammatory disease models are not extensively provided in the search results. One search result mentions this compound as a β3-agonist for the treatment of obesity alongside other compounds investigated for inflammation nih.gov, suggesting a potential area of exploration, possibly linked to the inflammatory component of metabolic disorders.

Comparative Analysis with Other Beta3-Adrenergic Receptor Agonists (e.g., L-757,793, BRL37344, CL-316243)

Research into beta3-adrenergic receptor (β3-AR) agonists has explored a variety of compounds with differing pharmacological profiles. This compound is one such compound investigated for its potential therapeutic applications, particularly in metabolic disorders. Comparing its activity to other well-studied β3-AR agonists like L-757,793, BRL37344, and CL-316243 provides insight into its relative potency, selectivity, and functional effects.

BRL37344 is recognized as a potent and selective β3 adrenoceptor agonist, with reported Ki values of 287 nM for β3, 1750 nM for β1, and 1120 nM for β2 receptors tocris.comrndsystems.com. This indicates a preference for the β3 receptor over the β1 and β2 subtypes, although it can interact with β2 receptors at lower affinities scielo.br. Studies have shown BRL37344's ability to stimulate cAMP accumulation via β3-AR activation in various cell lines frontiersin.org. It has also been investigated for its effects on food intake and lipolysis in animal models scielo.brmdpi.com.

CL-316243 is another highly potent and selective β3-adrenoceptor agonist. It demonstrates an EC50 of 3 nM for the β3 receptor and exhibits over 10000-fold selectivity against β1 and β2 receptors rndsystems.combio-techne.comtocris.com. This high selectivity makes CL-316243 a valuable tool in research to specifically probe β3-AR function. Studies have shown that CL-316243 increases brown adipose tissue thermogenesis, metabolic rate, and decreases blood insulin and glucose levels in vivo rndsystems.combio-techne.comtocris.comabcam.com. It is also an effective stimulant of adipocyte lipolysis medchemexpress.com. CL-316243 has been used in studies investigating bladder relaxation and the treatment of bladder hyperflexia rndsystems.combio-techne.commedchemexpress.com.

L-757,793 is described as a potent β3-AR agonist with an EC50 of 6.3 nM and approximately 70% activation researchgate.net. It shows significant selectivity, with 1,300- and 500-fold selectivity over binding to β1 and β2 ARs, respectively researchgate.net. L-757,793 has been shown to stimulate lipolysis and increase basal metabolism in rhesus monkeys researchgate.netrjme.ro.

Based on the available information, a general comparison of the reported potencies and selectivities can be made. CL-316243 appears to be among the most potent and highly selective agonists listed, with a very low EC50 and substantial selectivity ratios rndsystems.combio-techne.comtocris.com. BRL37344 also shows good potency and selectivity, although its selectivity profile might be slightly less pronounced than that of CL-316243 tocris.comrndsystems.com. L-757,793 demonstrates potency and selectivity comparable to or slightly less than BRL37344 researchgate.net.

To provide a structured comparison, a table summarizing the reported in vitro activity could be constructed based on data from relevant studies. However, without direct head-to-head comparative studies including this compound alongside these specific compounds in the search results, a definitive ranking or detailed comparative data table specifically featuring this compound in this context cannot be fully generated from the provided information. Research on this compound indicates its investigation as a β3-adrenergic receptor agonist, but its precise comparative pharmacological profile against these specific agents in readily available public data from the search results is limited google.compatsnap.com.

Despite the lack of direct comparative data for this compound in the search results, the profiles of L-757,793, BRL37344, and CL-316243 illustrate the characteristics sought in β3-AR agonists, namely high potency and significant selectivity for the β3 subtype to minimize off-target effects mediated by β1 and β2 receptors. Future research and publications would be necessary to fully position this compound within this group of β3-AR agonists based on comprehensive comparative pharmacological studies.

Interactive Data Table: Reported In Vitro Activity of Selected β3-AR Agonists (Based on available data)

| Compound | Receptor | Assay Type | Value | Unit | Selectivity (vs β1/β2) | Source |

| BRL37344 | β3 | Ki | 287 | nM | 1750/1120 | tocris.comrndsystems.com |

| BRL37344 | β1 | Ki | 1750 | nM | - | tocris.comrndsystems.com |

| BRL37344 | β2 | Ki | 1120 | nM | - | tocris.comrndsystems.com |

| CL-316243 | β3 | EC50 | 3 | nM | >10000-fold | rndsystems.combio-techne.comtocris.com |

| L-757,793 | β3 | EC50 | 6.3 | nM | 1300/500 | researchgate.net |

Advanced Research Perspectives and Methodological Innovations for Cp 331684

Integration of Omics Technologies for Systems-Level Understanding

While specific omics studies focused solely on CP-331684 are not extensively documented in publicly available literature, the broader field of β3-adrenergic agonism provides a framework for how such technologies could be applied. A systems-level understanding of the biological effects of this compound would be significantly enhanced through the integration of genomics, transcriptomics, proteomics, and metabolomics.

Genomics: Genomic studies could identify genetic polymorphisms in the β3-adrenergic receptor that may influence individual responses to this compound. This could pave the way for personalized medicine approaches, tailoring treatment to a patient's genetic makeup.

Transcriptomics: Transcriptomic analysis, such as RNA sequencing, could elucidate the downstream signaling pathways activated by this compound in target tissues like adipose tissue and the bladder. This would provide a comprehensive map of the genes and cellular processes regulated by the compound.

Proteomics: By examining the protein expression profiles in response to this compound, proteomics can offer insights into the functional changes occurring within the cell. This could include alterations in the levels of enzymes involved in lipolysis and energy metabolism.

Metabolomics: Metabolomic profiling would allow for the direct measurement of changes in small molecule metabolites following treatment with this compound. This could provide a real-time snapshot of the metabolic reprogramming induced by the compound.

| Omics Technology | Potential Application for this compound Research | Expected Insights |

| Genomics | Identifying polymorphisms in the β3-adrenergic receptor gene. | Understanding inter-individual variability in drug response. |

| Transcriptomics | Analyzing changes in gene expression in adipose and bladder tissues. | Mapping of downstream signaling pathways and regulated genes. |

| Proteomics | Profiling protein expression changes in response to treatment. | Elucidating functional cellular changes and enzyme regulation. |

| Metabolomics | Measuring alterations in small molecule metabolite levels. | Assessing real-time metabolic effects and reprogramming. |

Development of Advanced In Vitro and In Vivo Predictive Models

The preclinical evaluation of this compound has utilized various in vitro and in vivo models. However, the development of more advanced and predictive models is crucial for a deeper understanding of its therapeutic potential and mechanism of action.

Advanced In Vitro Models:

3D Organoids: The use of adipose-derived or bladder-derived organoids would offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures. These models can better mimic the complex cellular interactions and architecture of the native tissue, providing more accurate predictions of in vivo responses to this compound.

Organs-on-a-Chip: Microfluidic devices that recapitulate the key functions of human organs, such as a "fat-on-a-chip" or "bladder-on-a-chip," could be employed to study the effects of this compound in a dynamic and controlled environment. These systems allow for the investigation of drug absorption, metabolism, and efficacy in a human-relevant context.

Advanced In Vivo Models:

Humanized Mouse Models: The development of mice expressing the human β3-adrenergic receptor would provide a more accurate in vivo model for studying the efficacy and selectivity of this compound, given the known species differences in receptor pharmacology.

Sophisticated Imaging Techniques: The use of advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), in preclinical animal models can provide non-invasive, real-time assessment of the metabolic effects of this compound on adipose tissue and other organs.

Exploration of Polypharmacology and Off-Target Interactions

While this compound is known for its selectivity for the β3-adrenergic receptor over β1 and β2 subtypes, a comprehensive understanding of its potential polypharmacology and off-target interactions is essential for a complete pharmacological profile.

Computational Approaches:

Experimental Validation:

Receptor Profiling Panels: Screening this compound against a broad panel of receptors, ion channels, and enzymes can experimentally validate the predictions from in silico models and uncover any significant off-target activities.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms can reveal unexpected cellular effects of this compound that may not be directly related to its primary target.

| Parameter | Value |

| Primary Target | β3-adrenergic receptor |

| EC50 (human β3 receptor) | 400 nM |

| Selectivity | >25-fold over β1 and β2 receptors |

| Agonist Type | Partial Agonist |

Uncovering Novel Biological Functions and Therapeutic Avenues

The primary therapeutic indication for β3-adrenergic agonists like this compound has been in the treatment of obesity and overactive bladder. However, the widespread distribution of the β3-adrenergic receptor suggests the potential for novel biological functions and therapeutic applications.

Potential New Therapeutic Areas:

Cardiovascular Disease: The presence of β3-adrenergic receptors in the cardiovascular system suggests a potential role for this compound in modulating cardiac function and vascular tone.

Metabolic Syndrome and Type 2 Diabetes: Beyond weight management, the metabolic effects of β3-adrenergic agonism could be beneficial in the broader context of metabolic syndrome and for improving insulin (B600854) sensitivity.

Gastrointestinal Disorders: The expression of β3-adrenergic receptors in the gastrointestinal tract points to a potential therapeutic role for this compound in motility disorders.

Further research into these areas could significantly expand the therapeutic potential of this compound and other selective β3-adrenergic agonists.

Q & A

Q. How should researchers integrate conflicting datasets (e.g., opposing biological effects) into a unified model for this compound's activity?

- Methodological Answer : Apply contradiction analysis frameworks to identify principal vs. secondary factors influencing outcomes. For example, cell-type-specific responses might arise from differential receptor expression. Use meta-analysis tools to quantify heterogeneity across studies and propose context-dependent mechanisms .

Tables for Quick Reference

Table 1 : Key Analytical Techniques for this compound Characterization

| Technique | Application | Critical Parameters |

|---|---|---|

| NMR | Structural confirmation | Solvent purity, referencing |

| HPLC-MS | Purity/quantification | Column type, gradient program |

| X-ray diffraction | Absolute configuration | Crystal quality, resolution |

Table 2 : Framework for Advanced Hypothesis Testing

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.